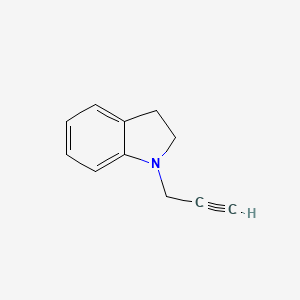

1-(Prop-2-yn-1-yl)indoline

Descripción general

Descripción

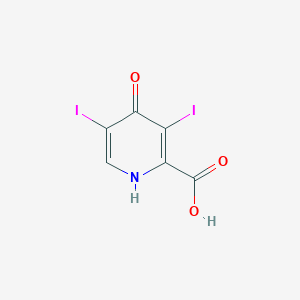

“1-(Prop-2-yn-1-yl)indoline” is a type of indole derivative . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

Molecular Structure Analysis

The molecular structure of the compound was confirmed through single-crystal X-ray diffraction analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .

Chemical Reactions Analysis

The compound undergoes oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .

Physical And Chemical Properties Analysis

The compound forms yellow crystals . Its melting point is between 94–96 °C . The IR spectrum shows peaks at 3244, 3111, 2947, 2110, 1688, 1613, 1430, 1316, 1200, 1100, 751, 696 cm^-1 . The 1H-NMR and 13C-NMR spectra provide further details about the compound’s structure .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which include “1-(Prop-2-yn-1-yl)indoline”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown potential in anticancer applications . Their ability to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-(Prop-2-yn-1-yl)indoline” could potentially be used in the development of drugs for the treatment of HIV.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that they could potentially be used in the development of drugs for conditions where oxidative stress plays a role.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that they could potentially be used in the development of new antimicrobial drugs.

Synthon in Sonogashira Cross-Coupling Reactions

The title compound, “1-(Prop-2-yn-1-yl)indoline”, is a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Visible-light-induced Oxidative Formylation

“1-(Prop-2-yn-1-yl)indoline” has been used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process was developed and afforded the corresponding formamides in good yields under mild conditions .

Mecanismo De Acción

Target of Action

The primary targets of 1-(Prop-2-yn-1-yl)indoline are proteins in prevalent pathogens, including Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains . These proteins play a crucial role in the survival and proliferation of these bacteria, making them ideal targets for antibacterial agents .

Mode of Action

1-(Prop-2-yn-1-yl)indoline interacts with its targets by binding to the proteins of the bacteria. Molecular docking simulations with Staphylococcus aureus (PDB ID: 4TU5) and Escherichia coli (PDB ID: 6YD9) proteins exhibit promising binding affinities of -10.44 kJ/mol and -8.4 kJ/mol, respectively . This binding disrupts the normal function of the proteins, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound’s ability to bind to bacterial proteins suggests that it likely interferes with essential biochemical processes within the bacteria, such as protein synthesis or metabolic pathways . The disruption of these pathways can lead to the death of the bacteria or inhibit their growth .

Pharmacokinetics

Isatin triazole, a similar compound, demonstrates favorable gastrointestinal absorption properties, low toxicity profiles, adherence to lipinski’s rule of five, and compliance with veber and ghose standards

Result of Action

The result of 1-(Prop-2-yn-1-yl)indoline’s action is a notable enhancement in antibacterial activity against both E. coli and S. aureus . This is achieved through the compound’s interaction with bacterial proteins, which disrupts their normal function and inhibits bacterial growth .

Action Environment

The action of 1-(Prop-2-yn-1-yl)indoline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability, efficacy, and action . Additionally, the compound’s action may also be influenced by the specific characteristics of the bacterial strain it is targeting

Propiedades

IUPAC Name |

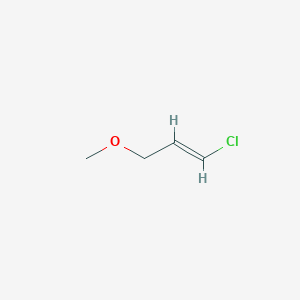

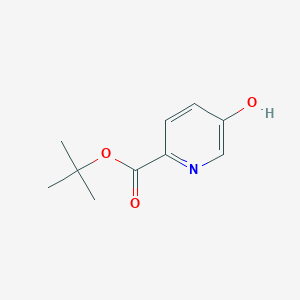

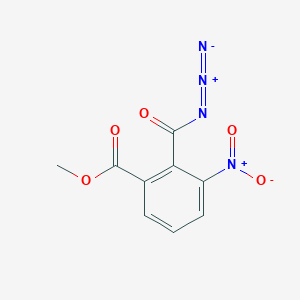

1-prop-2-ynyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTLWRHBSRAEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B3331694.png)

![[3,3'-Bipyridine]-5,5'-dicarboxylic acid](/img/structure/B3331746.png)